molecular formula C9H17NO3 B3041763 Methyl (2R)-2-acetamido-4-methylpentanoate CAS No. 35799-87-2

Methyl (2R)-2-acetamido-4-methylpentanoate

Cat. No.: B3041763
CAS No.: 35799-87-2
M. Wt: 187.24 g/mol
InChI Key: IIGAKARAJMXVOZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-acetamido-4-methylpentanoate is an organic compound with significant importance in various fields of chemistry and biology. It is a derivative of amino acids and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its chiral center, which gives it specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-acetamido-4-methylpentanoate typically involves the esterification of (2R)-2-acetamido-4-methylpentanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of enzymatic catalysis is also explored to achieve stereospecific synthesis with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-acetamido-4-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Amidation: The acetamido group can participate in amidation reactions to form more complex amides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Amidation: Requires the use of coupling agents such as carbodiimides in the presence of a base.

    Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: (2R)-2-acetamido-4-methylpentanoic acid and methanol.

    Amidation: Various amides depending on the amine used.

    Reduction: (2R)-2-amino-4-methylpentanol.

Scientific Research Applications

Methyl (2R)-2-acetamido-4-methylpentanoate is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-acetamido-4-methylpentanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The compound’s chiral center allows it to interact stereospecifically with enzymes, influencing the formation of specific peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-acetamido-4-methylpentanoate
  • Ethyl (2R)-2-acetamido-4-methylpentanoate
  • Methyl (2R)-2-amino-4-methylpentanoate

Uniqueness

Methyl (2R)-2-acetamido-4-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of chiral molecules and peptides.

Properties

IUPAC Name

methyl (2R)-2-acetamido-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGAKARAJMXVOZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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